

An In-depth Technical Guide to 1-Methylcyclopropanemethanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Methylcyclopropanemethanol

Cat. No.: B1329797

[Get Quote](#)

Introduction: The Unique Profile of a Strained Ring Alcohol

1-Methylcyclopropanemethanol is a derivatized cyclopropane compound featuring a primary alcohol attached to a tertiary carbon within the strained three-membered ring.^[1] This unique structural motif, combining the high ring strain energy of the cyclopropane group with the reactive hydroxyl functionality, makes it a valuable and intriguing building block in synthetic organic chemistry. Its compact, rigid scaffold is of particular interest in medicinal chemistry, where the introduction of cyclopropyl groups can significantly modulate a molecule's metabolic stability, conformational rigidity, and binding affinity. This guide provides a comprehensive overview of its core properties, synthesis, characterization, and handling, grounded in established scientific literature and physicochemical data.

Part 1: Core Molecular and Physicochemical Properties

The fundamental identity of any chemical compound begins with its molecular formula and weight. For **1-Methylcyclopropanemethanol**, these are central to stoichiometric calculations and analytical characterization.

- Molecular Formula: C₅H₁₀O^{[1][2]}
- Molecular Weight: 86.13 g/mol ^{[1][3][4][5]}

A compound's utility in the laboratory is defined by its physical properties, which dictate reaction conditions, purification methods, and storage requirements. The key physicochemical data for **1-Methylcyclopropanemethanol** are summarized below.

Property	Value	Source(s)
CAS Number	2746-14-7	[1][2]
IUPAC Name	(1-Methylcyclopropyl)methanol	[2]
Density	0.887 g/mL at 25 °C	[3][4]
Boiling Point	128 °C at 750 mmHg	[3][4]
Refractive Index	n _{20/D} 1.431	[4]
Flash Point	34 °C (93.2 °F) - closed cup	[3][4]
InChI Key	PIZQWRXTMGASCZ-UHFFFAOYSA-N	[2][6]
SMILES	CC1(CO)CC1	[4]

Part 2: Synthesis and Mechanistic Considerations

The synthesis of **1-Methylcyclopropanemethanol** is not trivial due to the inherent strain of the cyclopropane ring. A classic and illustrative synthesis was reported by Siegel and Bergstrom in 1950, which provides insight into the strategic construction of this architecture.[7][8] This approach highlights the causality behind the experimental design necessary to achieve the target molecule.

Experimental Protocol: Synthesis via Pyrazoline Intermediate

This synthesis proceeds through the formation and subsequent thermal decomposition of a pyrazoline intermediate, followed by the reduction of an ester to the target primary alcohol.

Step 1: Formation of the Pyrazoline Intermediate

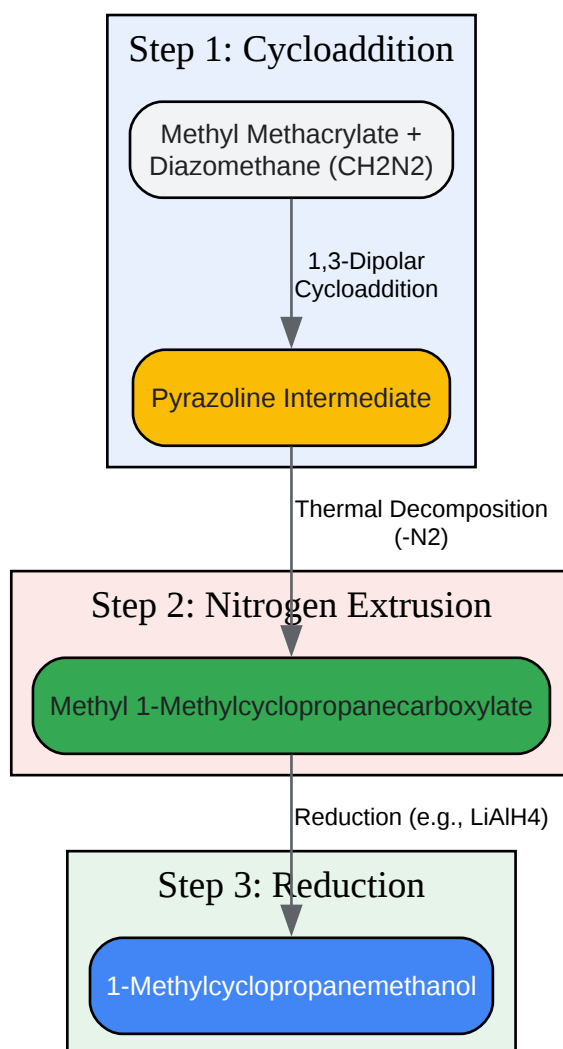
- **Reactants:** Methyl methacrylate is reacted with diazomethane. Diazomethane, generated in situ from a precursor like nitrosomethylurea for safety, acts as a 1,3-dipole.
- **Mechanism (1,3-Dipolar Cycloaddition):** The diazomethane adds across the activated double bond of methyl methacrylate. This reaction is regioselective, leading to the formation of a pyrazoline ring system. The choice of an α,β -unsaturated ester is critical as the electron-withdrawing ester group activates the alkene for the cycloaddition.
- **Rationale:** This cycloaddition is a highly efficient method for constructing a five-membered heterocyclic ring which serves as a masked precursor to the cyclopropane ring.

Step 2: Thermal Decomposition to Cyclopropane

- **Procedure:** The crude pyrazoline intermediate is heated.
- **Mechanism (Extrusion of Nitrogen):** Upon heating, the pyrazoline ring readily loses a molecule of dinitrogen (N_2), a thermodynamically very stable leaving group. This extrusion process leads to the collapse of the five-membered ring into the desired three-membered cyclopropane ring, yielding methyl 1-methylcyclopropanecarboxylate.
- **Causality:** The thermodynamic driving force of forming N_2 gas makes this an essentially irreversible and high-yielding step for forming the strained ring system.

Step 3: Reduction to **1-Methylcyclopropanemethanol**

- **Procedure:** The resulting ester, methyl 1-methylcyclopropanecarboxylate, is reduced using a powerful reducing agent like lithium aluminum hydride ($LiAlH_4$) in an anhydrous ether solvent.
- **Mechanism:** The hydride reagent delivers H^- to the electrophilic carbonyl carbon of the ester, ultimately cleaving the ester C-O bond and reducing the carbonyl to a primary alcohol.
- **Self-Validation:** The success of the reduction is confirmed by the disappearance of the ester carbonyl stretch ($\sim 1735\text{ cm}^{-1}$) in the IR spectrum and the appearance of a broad O-H stretch ($\sim 3300\text{ cm}^{-1}$).



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **1-Methylcyclopropanemethanol**.

Part 3: Spectroscopic Validation and Structural Integrity

Confirming the identity and purity of **1-Methylcyclopropanemethanol** is paramount. A multi-spectroscopic approach provides a self-validating system, where each technique offers complementary information to build an unambiguous structural assignment.

- ¹H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic. It will show characteristic upfield signals for the diastereotopic protons on the cyclopropane ring

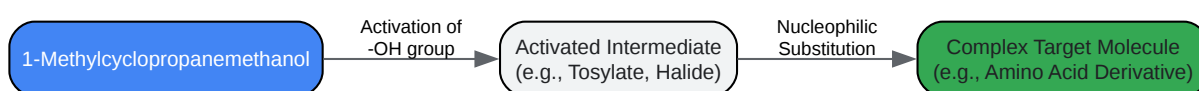
(typically 0.2-0.8 ppm), a singlet for the methyl group protons (~1.1 ppm), and a signal for the methylene (CH₂) protons adjacent to the hydroxyl group (~3.4 ppm). The hydroxyl proton will appear as a broad singlet whose chemical shift is concentration-dependent.

- **Mass Spectrometry (MS):** Electron ionization mass spectrometry data is available from the NIST Chemistry WebBook.[2][6] The mass spectrum will show the molecular ion peak (M⁺) at m/z = 86, confirming the molecular weight. Common fragmentation patterns include the loss of a water molecule (M-18) or a hydroxymethyl radical (M-31).
- **Infrared (IR) Spectroscopy:** The IR spectrum provides crucial information about the functional groups. The most prominent feature is a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol. C-H stretching vibrations for the cyclopropyl and methyl groups will appear just below 3000 cm⁻¹.

Part 4: Reactivity and Synthetic Applications

The chemical behavior of **1-Methylcyclopropanemethanol** is governed by the alcohol functionality. It serves as a nucleophile and can undergo reactions typical of primary alcohols, such as oxidation, esterification, and conversion to alkyl halides.

Its primary value lies in its use as a synthetic intermediate. For instance, it has been utilized in the preparation of (±)-2-(benzyloxycarbonylamino)-2-(1'-methylcyclopropyl)ethanamide, demonstrating its role in the synthesis of complex amino acid derivatives for potential drug development.[4]



[Click to download full resolution via product page](#)

Caption: Role as a synthetic building block.

Part 5: Safety and Handling

1-Methylcyclopropanemethanol is a flammable liquid and requires appropriate handling and storage procedures to ensure laboratory safety.[3][4]

Hazard Category	Classification & Precaution	Source(s)
Flammability	Flammable Liquid, Category 3 (H226: Flammable liquid and vapor)	[4]
GHS Pictogram	GHS02 (Flame)	[4]
Signal Word	Warning	[4]
Risk Codes	R10: Flammable	[3]
Safety Codes	S16: Keep away from sources of ignition. S29: Do not empty into drains. S33: Take precautionary measures against static discharges.	[3]
Storage	Store in a well-ventilated, flammables-rated area. Keep container tightly closed and away from ignition sources.	[3][4]
PPE	Eyeshields, chemical-resistant gloves, flame-retardant lab coat. Use in a chemical fume hood.	[4]

Conclusion

1-Methylcyclopropanemethanol is a well-defined chemical entity with a unique combination of a strained aliphatic ring and a primary alcohol. Its molecular formula ($C_5H_{10}O$) and molecular weight (86.13 g/mol) are the starting points for its application in research. Understanding its synthesis, spectroscopic fingerprints, and reactivity allows researchers to confidently employ it as a building block for more complex molecular targets in fields ranging from materials science to pharmaceutical development. Adherence to strict safety protocols is mandatory due to its flammable nature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 1-Methylcyclopropanemethanol [webbook.nist.gov]
- 3. 1-Methyl-cyclopropanemethanol | CAS 2746-14-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. 1-Methylcyclopropanemethanol 98 2746-14-7 [sigmaaldrich.com]
- 5. parchem.com [parchem.com]
- 6. 1-Methylcyclopropanemethanol [webbook.nist.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Methylcyclopropanemethanol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1329797#1-methylcyclopropanemethanol-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com